1-(2-Methyl-2H-indazol-7-yl)ethan-1-one

Description

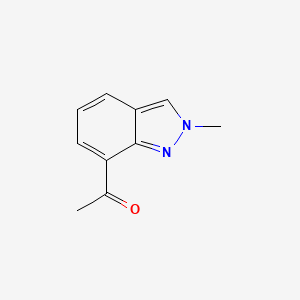

Structure

2D Structure

Properties

IUPAC Name |

1-(2-methylindazol-7-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c1-7(13)9-5-3-4-8-6-12(2)11-10(8)9/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPNZBUHIUFAUGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=CC2=CN(N=C21)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101278380 | |

| Record name | Ethanone, 1-(2-methyl-2H-indazol-7-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101278380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1159511-30-4 | |

| Record name | Ethanone, 1-(2-methyl-2H-indazol-7-yl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1159511-30-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanone, 1-(2-methyl-2H-indazol-7-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101278380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1-(2-Methyl-2H-indazol-7-yl)ethan-1-one CAS number 1159511-30-4

An In-Depth Technical Guide to 1-(2-Methyl-2H-indazol-7-yl)ethan-1-one (CAS 1159511-30-4): Synthesis, Characterization, and Application in Targeted Protein Degradation

Introduction

This compound is a substituted heterocyclic ketone built upon the 2H-indazole scaffold. The indazole nucleus, a fusion of benzene and pyrazole rings, exists in two primary tautomeric forms, 1H-indazole and 2H-indazole. While the 1H-tautomer is generally more thermodynamically stable, the 2H-indazole motif is a crucial pharmacophore present in numerous biologically active compounds and approved pharmaceuticals, including the anticancer agent niraparib.[1][2] This guide focuses on the 7-acetyl, N2-methylated isomer, a compound of significant interest in modern medicinal chemistry. Its designation as a "Protein Degrader Building Block" highlights its role as a key intermediate in the synthesis of advanced therapeutics, particularly Proteolysis-Targeting Chimeras (PROTACs). This document provides a comprehensive technical overview of its synthesis, detailed analytical characterization, and strategic application in the innovative field of Targeted Protein Degradation (TPD).

Physicochemical Properties

A summary of the core physicochemical properties for this compound is presented below.

| Property | Value |

| CAS Number | 1159511-30-4 |

| Molecular Formula | C₁₀H₁₀N₂O |

| Molecular Weight | 174.20 g/mol |

| Appearance | Off-white to yellow solid (predicted) |

| Solubility | Soluble in common organic solvents (e.g., DCM, MeOH, DMSO) |

| Class | Heterocyclic Ketone, Indazole Derivative |

Proposed Synthesis and Mechanistic Rationale

The synthesis of this compound is not extensively documented in peer-reviewed literature. However, a logical and efficient two-step synthetic pathway can be devised starting from the commercially available precursor, 1H-indazole-7-carbonitrile. This strategy involves a regioselective N-methylation followed by the conversion of the nitrile functionality into the target acetyl group.

Part 1: Regioselective N-Methylation of 1H-Indazole-7-carbonitrile

The alkylation of the indazole ring is a critical step where regioselectivity is a primary challenge, as reactions can yield a mixture of N1 and N2 isomers.[3][4] Achieving selectivity for the less stable 2H-indazole product often requires specific conditions that favor the kinetic product over the thermodynamic N1 isomer.

Experimental Protocol:

-

Reaction Setup: To a solution of 1H-indazole-7-carbonitrile (1.0 eq) in a polar aprotic solvent such as N,N-dimethylformamide (DMF), add a suitable base like potassium carbonate (K₂CO₃, 1.5 eq).

-

Methylation: Cool the suspension to 0 °C and add a methylating agent, such as methyl iodide (CH₃I, 1.2 eq), dropwise.

-

Reaction Progression: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

-

Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting crude product, a mixture of N1 and N2 isomers, is then purified by column chromatography on silica gel to isolate the desired 2-Methyl-2H-indazole-7-carbonitrile.

Causality of Experimental Choices:

-

Base and Solvent: The choice of a base and solvent system is crucial for controlling regioselectivity. While many conditions produce mixtures, some protocols can favor the N2 isomer.[3][5] K₂CO₃ in DMF is a standard condition that, while often yielding mixtures, provides a reliable starting point for separation.

-

Separation: The polarity difference between the N1 and N2 isomers is typically sufficient to allow for effective separation via silica gel chromatography. Rigorous analytical confirmation of the correct isomer is paramount (see Characterization section).

Part 2: Conversion of Nitrile to Ketone via Grignard Reaction

The conversion of the nitrile group to a ketone is a classic and reliable transformation in organic synthesis. The reaction proceeds through nucleophilic addition of an organometallic reagent to the electrophilic carbon of the nitrile, forming an intermediate imine salt which is subsequently hydrolyzed to the ketone.[6]

Experimental Protocol:

-

Grignard Reagent Preparation/Use: In a flame-dried, three-neck flask under an inert atmosphere (e.g., Argon), place a solution of 2-Methyl-2H-indazole-7-carbonitrile (1.0 eq) in anhydrous tetrahydrofuran (THF).

-

Nucleophilic Addition: Cool the solution to 0 °C and add a solution of methylmagnesium bromide (CH₃MgBr, ~1.5 eq, typically 3.0 M in diethyl ether) dropwise. The reaction is exothermic and should be controlled.

-

Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. The formation of the intermediate magnesium imine salt is typically rapid.

-

Hydrolysis and Isolation: Carefully quench the reaction by slowly adding it to a cold aqueous solution of a weak acid (e.g., saturated NH₄Cl or 1 M HCl). This step hydrolyzes the imine to the ketone. Extract the aqueous layer with ethyl acetate, combine the organic phases, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purification: Purify the crude product by column chromatography to yield pure this compound.

Mechanism of Nitrile to Ketone Conversion: The Grignard reagent (CH₃MgBr) acts as a strong nucleophile, attacking the electrophilic carbon of the nitrile. The resulting imine anion is stabilized as a magnesium salt. Crucially, this intermediate does not react further with another equivalent of the Grignard reagent. Subsequent acidic workup protonates the nitrogen, leading to an iminium ion, which is then attacked by water and hydrolyzes to the final ketone product.[6]

References

- 1. pnrjournal.com [pnrjournal.com]

- 2. researchgate.net [researchgate.net]

- 3. dergipark.org.tr [dergipark.org.tr]

- 4. researchgate.net [researchgate.net]

- 5. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

An In-depth Technical Guide to the Structure and Synthesis of 1-(2-Methyl-2H-indazol-7-yl)ethan-1-one

Abstract: This technical guide provides a comprehensive overview of the chemical structure, properties, and a detailed synthetic protocol for 1-(2-Methyl-2H-indazol-7-yl)ethan-1-one. The indazole scaffold is a privileged structure in medicinal chemistry, and this particular derivative serves as a valuable building block for the development of novel therapeutic agents. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering field-proven insights and a self-validating experimental workflow.

Introduction and Significance

Nitrogen-containing heterocyclic compounds are foundational to the development of pharmaceuticals.[1] Among these, the indazole scaffold has emerged as a structure of significant interest due to its wide range of biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties.[1][2] this compound, a derivative of the 2H-indazole tautomer, is a key synthetic intermediate. The presence of a methyl group on the indazole nitrogen and an acetyl group on the benzene ring provides two distinct points for further chemical modification, making it a versatile building block in the synthesis of more complex molecules for drug discovery programs. This guide will delve into the structural characteristics of this compound and present a robust synthetic route for its preparation.

Chemical Structure and Properties

The structural integrity and physicochemical properties of a compound are paramount to its application in further synthetic endeavors.

Chemical Structure

This compound consists of a 2-methyl-2H-indazole core with an acetyl group substituted at the 7-position. The IUPAC name for this compound is 1-(2-methyl-2H-indazol-7-yl)ethanone.

References

An In-depth Technical Guide to 1-(2-Methyl-2H-indazol-7-yl)ethan-1-one: A Key Building Block for Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Indazole Scaffold and Targeted Protein Degradation

The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved drugs.[1][2] Its versatile biological activity has led to the development of treatments for a wide range of diseases, including cancer and inflammatory conditions.[2] In parallel, the field of targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality.[3] This approach utilizes small molecules, such as Proteolysis Targeting Chimeras (PROTACs), to hijack the cell's natural protein disposal machinery to eliminate disease-causing proteins.[3]

This technical guide focuses on 1-(2-Methyl-2H-indazol-7-yl)ethan-1-one , a key building block in the synthesis of PROTACs.[4] We will delve into its chemical properties, synthesis, and crucial role in the construction of these innovative therapeutic agents.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical and spectroscopic properties of this compound is fundamental for its application in drug discovery and development.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₀N₂O | [4] |

| Molecular Weight | 174.203 g/mol | [4] |

| CAS Number | 1159511-30-4 | [4] |

| Appearance | Crystalline solid | Inferred from related compounds |

| Storage | Room temperature | [4] |

Spectroscopic Data: While specific experimental spectra for this compound are not widely published, data from closely related 2H-indazole derivatives can provide valuable insights for characterization.[5]

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl group on the indazole ring, the acetyl methyl group, and the aromatic protons of the indazole core.

-

¹³C NMR: The carbon NMR spectrum will exhibit characteristic peaks for the carbonyl carbon of the acetyl group, the carbons of the bicyclic indazole ring system, and the two methyl carbons.

-

Mass Spectrometry: The mass spectrum should display a molecular ion peak corresponding to the molecular weight of the compound.

-

Infrared (IR) Spectroscopy: The IR spectrum will likely show characteristic absorption bands for the carbonyl (C=O) stretching vibration of the ketone.

Synthesis of 2H-Indazoles: A Methodological Overview

The synthesis of the 2H-indazole core can be achieved through various methods, with the Cadogan reductive cyclization being a notable example.[6] This reaction typically involves the deoxygenation of an o-nitrobenzylamine derivative to form the indazole ring.

Below is a generalized workflow for the synthesis of 2H-indazoles, which can be adapted for the specific synthesis of this compound.

References

- 1. caribjscitech.com [caribjscitech.com]

- 2. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amidation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. calpaclab.com [calpaclab.com]

- 5. Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2H-Indazole synthesis [organic-chemistry.org]

Spectroscopic Profile of 1-(2-Methyl-2H-indazol-7-yl)ethan-1-one: A Technical Guide for Advanced Research

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic characteristics of 1-(2-Methyl-2H-indazol-7-yl)ethan-1-one, a heterocyclic ketone with potential applications in medicinal chemistry and materials science. While direct experimental spectroscopic data for this specific molecule is not extensively available in the public domain, this document leverages established principles of spectroscopy and comparative data from structurally related indazole derivatives to present a robust, predictive spectroscopic profile. This guide is intended to support researchers, scientists, and drug development professionals in the synthesis, characterization, and application of this and similar indazole-based compounds. We will delve into the predicted Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data, providing detailed experimental protocols and interpretative guidance.

Introduction: The Significance of Spectroscopic Characterization

This compound (C₁₀H₁₀N₂O, Molar Mass: 174.203 g/mol ) belongs to the indazole class of bicyclic heteroaromatic compounds.[1] Indazoles are recognized as "privileged scaffolds" in medicinal chemistry due to their wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.[2] The precise substitution pattern on the indazole ring, such as the N-methylation and the acetyl group at the 7-position in the target molecule, is critical for its specific chemical properties and biological interactions.

Accurate spectroscopic characterization is the cornerstone of chemical research and development. It provides unambiguous confirmation of a molecule's identity, purity, and structure. For a novel or sparsely documented compound like this compound, a predictive understanding of its spectroscopic signature is invaluable for guiding synthesis, purification, and further investigation.

This guide will provide a detailed, predictive analysis of the key spectroscopic data for this compound, grounded in the established spectroscopic behavior of analogous compounds.

Molecular Structure and Predicted Spectroscopic Features

The molecular structure of this compound is depicted below. The key structural features that will dictate its spectroscopic properties are the indazole ring system, the N-methyl group, the acetyl group, and the substitution pattern on the benzene ring.

Caption: Molecular Structure of this compound.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. The predicted ¹H NMR spectrum of this compound in a solvent like CDCl₃ would exhibit distinct signals for the aromatic protons, the N-methyl protons, and the acetyl protons.

Predicted ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.0-8.2 | Singlet | 1H | H3 | The proton at position 3 of the indazole ring is typically a singlet and appears downfield due to the electron-withdrawing effect of the adjacent nitrogen atoms. |

| ~7.7-7.9 | Doublet | 1H | H4 or H6 | The protons on the benzene ring will be influenced by the acetyl group and the heterocyclic ring. Positional isomers of indazole show aromatic protons in this region.[3][4] |

| ~7.5-7.7 | Doublet | 1H | H6 or H4 | The coupling pattern will be dependent on the specific coupling constants with the adjacent proton. |

| ~7.1-7.3 | Triplet | 1H | H5 | This proton is expected to appear as a triplet due to coupling with two adjacent aromatic protons. |

| ~4.2-4.4 | Singlet | 3H | N-CH₃ | The N-methyl protons are typically a sharp singlet in a region characteristic of methyl groups attached to a nitrogen in a heteroaromatic system.[5] |

| ~2.7-2.9 | Singlet | 3H | COCH₃ | The protons of the acetyl group are a singlet and are deshielded by the adjacent carbonyl group. |

Experimental Protocol for ¹H NMR Data Acquisition

Caption: Workflow for ¹H NMR Spectroscopic Analysis.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The predicted ¹³C NMR spectrum of this compound will show distinct signals for the carbonyl carbon, the aromatic carbons, and the methyl carbons.

Predicted ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~195-200 | C=O | The carbonyl carbon of a ketone is highly deshielded and appears significantly downfield.[6] |

| ~140-150 | C7a, C3a | Quaternary carbons in the indazole ring system are expected in this region. |

| ~130-140 | C3 | The carbon at position 3 of the indazole ring is influenced by the adjacent nitrogen atoms. |

| ~120-130 | C4, C5, C6, C7 | The aromatic carbons of the benzene ring will appear in this characteristic region. The specific shifts will be influenced by their position relative to the substituents.[7] |

| ~35-40 | N-CH₃ | The N-methyl carbon is expected in this region, which is typical for methyl groups attached to a nitrogen atom in a heterocyclic ring. |

| ~25-30 | COCH₃ | The acetyl methyl carbon is deshielded by the carbonyl group and appears in this range. |

Experimental Protocol for ¹³C NMR Data Acquisition

The experimental protocol for ¹³C NMR is similar to that of ¹H NMR, with the primary difference being the acquisition parameters. A larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope. A proton-decoupled experiment is usually performed to simplify the spectrum to single lines for each unique carbon atom.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. The IR spectrum of this compound will be dominated by the stretching vibration of the carbonyl group.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration | Rationale |

| ~1680-1700 | C=O stretch | A strong absorption band in this region is characteristic of an aryl ketone. The conjugation with the aromatic ring lowers the stretching frequency compared to a simple aliphatic ketone. |

| ~3000-3100 | Aromatic C-H stretch | Medium to weak absorptions in this region are characteristic of C-H bonds in aromatic rings. |

| ~2850-2960 | Aliphatic C-H stretch | Weak absorptions corresponding to the C-H bonds of the methyl groups. |

| ~1450-1600 | C=C and C=N stretch | Multiple bands in this region are expected for the stretching vibrations within the indazole ring. |

Experimental Protocol for IR Data Acquisition

Caption: Workflow for Attenuated Total Reflectance (ATR) IR Spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak and characteristic fragment ions would be observed.

Predicted Mass Spectrum Data (Electron Ionization - EI)

| m/z | Ion | Rationale |

| 174 | [M]⁺ | The molecular ion peak, corresponding to the molecular weight of the compound. |

| 159 | [M - CH₃]⁺ | Loss of a methyl radical from the acetyl group is a common fragmentation pathway for ketones. |

| 131 | [M - COCH₃]⁺ | Cleavage of the bond between the indazole ring and the acetyl group, resulting in the loss of the acetyl radical. |

| 116 | [M - COCH₃ - CH₃]⁺ | Subsequent loss of the N-methyl group from the indazolyl cation. |

Experimental Protocol for Mass Spectrometry Data Acquisition

The choice of ionization technique (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI) will influence the observed spectrum. EI is a "hard" ionization technique that often leads to extensive fragmentation, providing structural information. ESI is a "soft" ionization technique that typically results in a prominent protonated molecule [M+H]⁺, confirming the molecular weight.

Conclusion

This technical guide provides a detailed, predictive spectroscopic profile of this compound based on established spectroscopic principles and comparative data from related compounds. The predicted ¹H NMR, ¹³C NMR, IR, and MS data, along with the provided experimental protocols, serve as a valuable resource for researchers working with this and similar indazole derivatives. While this guide offers a robust predictive framework, it is essential to confirm these predictions through the acquisition of experimental data on a pure sample of the target compound. The information presented herein should facilitate the unambiguous identification and characterization of this compound in various research and development settings.

References

- 1. calpaclab.com [calpaclab.com]

- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. application.wiley-vch.de [application.wiley-vch.de]

- 5. rsc.org [rsc.org]

- 6. chemistry.utah.edu [chemistry.utah.edu]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Mass Spectrometry of 1-(2-Methyl-2H-indazol-7-yl)ethan-1-one

Abstract

This technical guide provides a detailed examination of the mass spectrometric behavior of 1-(2-Methyl-2H-indazol-7-yl)ethan-1-one, a heterocyclic ketone of interest in synthetic and medicinal chemistry. As a member of the indazole class, this compound is relevant in the development of protein degrader building blocks.[1] A thorough understanding of its mass spectrometric profile is essential for its unambiguous identification, purity assessment, and metabolic studies. This document outlines the theoretical basis for ionization and fragmentation, presents detailed experimental protocols for high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) analysis, and proposes a detailed fragmentation pathway supported by predictive data. The methodologies and interpretations herein are designed to provide researchers, scientists, and drug development professionals with a robust framework for the analytical characterization of this and structurally related compounds.

Introduction and Molecular Overview

This compound (CAS Number: 1159511-30-4) is a substituted N-methyl indazole.[1] Its structure features a bicyclic aromatic indazole core, methylated at the N2 position, with an acetyl group at the C7 position. Mass spectrometry is a cornerstone analytical technique for molecular characterization, offering high sensitivity and specificity for determining molecular weight and elucidating chemical structures.[2] For novel or specialized compounds like the topic molecule, establishing a reliable mass spectrometric fingerprint is a critical step in the research and development pipeline.

Molecular Structure and Formula:

-

Chemical Name: this compound

-

Molecular Formula: C₁₀H₁₀N₂O[1]

-

Molecular Weight (Average): 174.203 g/mol [1]

-

Monoisotopic (Exact) Mass: 174.07931 Da

The presence of nitrogen atoms and a carbonyl group makes the molecule amenable to soft ionization techniques such as Electrospray Ionization (ESI), which typically generates protonated molecular ions [M+H]⁺, preserving the molecular integrity for subsequent fragmentation analysis.[2][3]

Ionization Strategy and High-Resolution Mass Spectrometry (HRMS)

2.1. Rationale for Ionization Technique Selection

Electrospray Ionization (ESI) in positive ion mode is the recommended technique for the analysis of this compound. The basic nitrogen atoms in the indazole ring are readily protonated in the acidic mobile phase commonly used in liquid chromatography-mass spectrometry (LC-MS).[3] This process efficiently generates a stable protonated precursor ion, [M+H]⁺, which is the starting point for structural analysis. ESI is a soft ionization method that minimizes in-source fragmentation, ensuring that the observed precursor ion accurately reflects the intact molecule's mass.

2.2. Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

Objective: To accurately determine the elemental composition of the parent molecule.

Methodology:

-

Sample Preparation: Prepare a 1 µg/mL solution of this compound in a 50:50 mixture of acetonitrile and water with 0.1% formic acid.

-

Instrumentation: Utilize a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, coupled with an ESI source.

-

Infusion: Directly infuse the sample solution into the mass spectrometer at a flow rate of 5-10 µL/min.

-

Instrument Parameters (Positive ESI Mode):

-

Capillary Voltage: 3.5 - 4.0 kV

-

Source Temperature: 120 °C

-

Desolvation Gas (N₂): Flow rate of 600 L/hr at 300 °C

-

Mass Range: m/z 50 - 500

-

Resolution: >10,000 FWHM (Full Width at Half Maximum)

-

-

Data Acquisition and Analysis: Acquire the full scan mass spectrum. The instrument's software is used to calculate the elemental composition from the measured accurate mass of the [M+H]⁺ ion. The low mass error (typically <5 ppm) between the observed and theoretical mass provides high confidence in the assigned molecular formula.

2.3. Expected HRMS Data

The HRMS analysis serves as a self-validating system. Confirming the elemental composition is a foundational step that validates the identity of the precursor ion before proceeding to structural elucidation via tandem mass spectrometry.

| Parameter | Theoretical Value | Expected Observed Value | Mass Error (ppm) |

| Molecular Formula | C₁₀H₁₀N₂O | - | - |

| Precursor Ion | [C₁₀H₁₁N₂O]⁺ | - | - |

| Exact Mass (m/z) | 175.08659 | 175.0862 - 175.0870 | < 5 ppm |

Tandem Mass Spectrometry (MS/MS) and Fragmentation Analysis

3.1. Principles of Collision-Induced Dissociation (CID)

Tandem mass spectrometry (MS/MS) is employed to uncover the compound's structure. In this process, the precursor ion ([M+H]⁺ at m/z 175.09) is isolated and then fragmented by colliding it with an inert gas (e.g., argon or nitrogen) in a collision cell.[2] The energy of these collisions is carefully controlled to induce reproducible fragmentation, yielding a unique spectrum of product ions that reveals the molecule's underlying connectivity.

3.2. Proposed Fragmentation Pathway

The fragmentation of this compound is predicted to be driven by the lability of the acetyl group and the stability of the heterocyclic indazole ring. The primary fragmentation events are likely to be alpha-cleavage at the carbonyl group and subsequent cleavages of the indazole ring.[4][5]

Key Fragmentation Steps:

-

Loss of the Acetyl Radical: A primary and highly characteristic fragmentation for acetyl-substituted compounds is the cleavage of the bond between the carbonyl carbon and the indazole ring. This results in the formation of a stable acylium ion.

-

Loss of Ketene: A common rearrangement pathway for ketones can lead to the elimination of a neutral ketene molecule (CH₂=C=O).

-

Ring Fragmentation: Subsequent, higher-energy fragmentation can induce cleavage of the indazole ring itself, often involving the loss of small molecules like HCN or N₂.

The following diagram illustrates the proposed fragmentation cascade originating from the protonated precursor ion.

Caption: Predicted fragmentation pathway for [M+H]⁺ of this compound.

3.3. Experimental Protocol: Tandem Mass Spectrometry (MS/MS)

Objective: To generate a characteristic product ion spectrum for structural confirmation.

Methodology:

-

Instrumentation: Use an LC-MS/MS system such as a triple quadrupole (QqQ) or Q-TOF instrument.

-

Sample Introduction: The sample can be introduced via direct infusion or through an LC system for separation from any impurities.

-

MS1 Stage: Isolate the precursor ion of interest (m/z 175.09) in the first mass analyzer (Q1).

-

MS2 Stage (Collision Cell): Introduce collision gas (e.g., Argon) into the collision cell (q2). Apply a range of collision energies (e.g., 10-40 eV) to induce fragmentation of the isolated precursor ion.

-

MS3 Stage: Scan the third mass analyzer (Q3) to detect the resulting product ions.

-

Data Acquisition: Record the product ion spectra at various collision energies to build a comprehensive fragmentation profile.

3.4. Predicted MS/MS Fragmentation Data

The following table summarizes the key fragment ions expected from the MS/MS analysis of this compound.

| m/z (Theoretical) | Proposed Elemental Composition | Proposed Loss from Precursor | Description of Fragment |

| 175.09 | [C₁₀H₁₁N₂O]⁺ | - | [M+H]⁺ Precursor Ion |

| 147.08 | [C₉H₁₁N₂]⁺ | CO | Loss of carbon monoxide from the acetyl group. |

| 133.07 | [C₈H₉N₂]⁺ | C₂H₂O | Loss of neutral ketene via rearrangement. |

| 132.06 | [C₈H₈N₂]⁺ | C₂H₃O• | Alpha-cleavage resulting in the loss of the acetyl radical. |

| 105.04 | [C₇H₅N]⁺ | C₂H₃O•, HCN | Subsequent loss of hydrogen cyanide from the indazole ring fragment. |

Conclusion

The mass spectrometric analysis of this compound, guided by the principles of high-resolution and tandem mass spectrometry, provides a definitive method for its characterization. The predicted protonated molecule at m/z 175.09, confirmed by HRMS, serves as the entry point for CID experiments. The resulting fragmentation pattern, dominated by the characteristic losses of ketene (to m/z 133.07) and the acetyl radical (to m/z 132.06), provides a unique structural fingerprint. This in-depth guide offers the necessary protocols and theoretical framework for scientists to confidently identify this compound, verify its synthesis, and investigate its properties in complex matrices, thereby supporting its application in drug discovery and development.

References

The Strategic Role of 1-(2-Methyl-2H-indazol-7-yl)ethan-1-one in Modern Medicinal Chemistry

An In-Depth Technical Guide

Abstract

The indazole nucleus is a "privileged scaffold" in medicinal chemistry, forming the core of numerous biologically active compounds and approved therapeutics.[1][2] This guide moves beyond a general overview to focus on a strategically vital, yet often overlooked, building block: 1-(2-Methyl-2H-indazol-7-yl)ethan-1-one . While not biologically active in its own right, this molecule represents a critical nexus in the synthesis of highly potent and selective oncology drugs. Its primary significance lies in its role as a key intermediate in the multi-step synthesis of Niraparib (MK-4827), a powerful poly(ADP-ribose) polymerase (PARP) inhibitor approved for treating various cancers.[3][4] We will dissect the synthesis of this intermediate, rationalize the process choices, explore its transformation into Niraparib, and detail the mechanism of PARP inhibition that defines the final drug's therapeutic value. This document serves as a technical resource, providing field-proven insights and detailed protocols for chemists and pharmacologists engaged in drug discovery.

The Indazole Scaffold: A Cornerstone of Drug Discovery

Nitrogen-containing heterocyclic compounds are foundational to pharmaceutical development, and among them, the indazole ring system is particularly noteworthy.[5] Comprising a benzene ring fused to a pyrazole ring, indazoles exist in different tautomeric forms, with the 1H- and 2H-isomers being most common.[2] This structural motif is considered a bioisostere of indole and is valued for its ability to engage in various non-covalent interactions with biological targets, including hydrogen bonding and π-stacking.

The versatility of the indazole scaffold has led to its incorporation into a wide array of therapeutic agents with diverse pharmacological activities, including anti-inflammatory, antimicrobial, and anti-cancer properties.[6][7] Its success is exemplified by several FDA-approved drugs, such as Pazopanib (a multi-kinase inhibitor) and Niraparib (a PARP inhibitor), underscoring the scaffold's proven value in creating potent and selective medicines.[7]

This compound: A Strategically Vital Synthetic Intermediate

The subject of this guide, this compound, is a functionalized 2H-indazole. Its specific substitution pattern—a methyl group at the N2 position and an acetyl group at the C7 position—is not arbitrary. This precise arrangement is a direct result of a carefully designed synthetic strategy aimed at producing the PARP inhibitor Niraparib.

The acetyl group at C7 serves as a synthetic handle, a precursor to the carboxamide functional group found in the final drug. The carboxamide is a critical pharmacophore, forming key hydrogen bond interactions within the NAD+ binding pocket of the PARP enzyme.[4] The N2-alkylation is equally important; regioselective control to favor the 2H-indazole isomer over the 1H is a known challenge in indazole chemistry, yet it is essential for the optimal orientation of the molecule within the target's active site.[8][9] Therefore, the "role" of this compound is not defined by its own biological activity, but by its identity as a purpose-built molecular fragment, engineered for the efficient and regioselective construction of a highly potent therapeutic agent.

Synthesis of the Key Intermediate: A Step-by-Step Protocol and Mechanistic Rationale

The synthesis of this compound requires precise control over regioselectivity. The following protocol is a representative synthesis adapted from foundational patents and process chemistry literature for Niraparib.[10]

Synthetic Workflow Diagram

Caption: Synthetic workflow for the target intermediate.

Detailed Experimental Protocol

Step 1: Diazotization of 1-(2-Amino-3-methylphenyl)ethan-1-one

-

To a stirred solution of concentrated hydrochloric acid in water, cooled to 0-5 °C in an ice-salt bath, add 1-(2-amino-3-methylphenyl)ethan-1-one (1.0 eq).

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂, 1.1 eq) dropwise, ensuring the internal temperature remains below 5 °C.

-

Stir the resulting mixture at 0-5 °C for 1 hour to ensure complete formation of the diazonium salt intermediate.

Step 2: Intramolecular Cyclization

-

The reaction mixture containing the diazonium salt is allowed to warm slowly to room temperature.

-

The mixture is then gently heated to 40-50 °C and stirred for 2-4 hours. Nitrogen gas evolution will be observed as the cyclization proceeds.

-

Monitor the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) for the disappearance of the starting material.

-

Upon completion, cool the mixture and neutralize with a base (e.g., sodium bicarbonate solution) to a pH of 7-8.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 1-(2H-indazol-7-yl)ethan-1-one.

Step 3: Regioselective N-Methylation

-

Dissolve the crude 1-(2H-indazol-7-yl)ethan-1-one (1.0 eq) in a polar aprotic solvent such as N,N-Dimethylformamide (DMF).

-

Add a mild base, such as potassium carbonate (K₂CO₃, 2.0 eq).

-

Add iodomethane (CH₃I, 1.2 eq) to the suspension and stir the reaction at room temperature for 12-18 hours.

-

Monitor the reaction by TLC/HPLC. Upon completion, quench the reaction with water and extract the product with ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude residue by column chromatography on silica gel to separate the desired N2-methylated product from the N1-isomer and obtain pure this compound.

Rationale and Key Considerations

-

Causality of Reagent Choice: The diazotization followed by cyclization is a classic and efficient method for forming the indazole ring from an ortho-substituted aniline. Sodium nitrite in an acidic medium is the standard method for generating the reactive diazonium species.

-

Regioselectivity: The N-alkylation of indazoles is notoriously difficult to control. The choice of a mild base (K₂CO₃) and a polar aprotic solvent (DMF) often favors the thermodynamically more stable N2-isomer, which is required for Niraparib. The separation of N1 and N2 isomers via chromatography is a critical purification step.

Application in Drug Discovery: The Gateway to the PARP Inhibitor Niraparib

The true value of this compound is realized in its conversion to Niraparib. This involves converting the C7-acetyl group to a carboxamide and coupling the N2-position to the piperidinylphenyl moiety.

Structure-Activity Relationship (SAR) Insights

The discovery and optimization of Niraparib revealed several key structural requirements for potent PARP inhibition.[4]

-

2H-Indazole-7-carboxamide Core: This scaffold acts as a nicotinamide (the cofactor for PARP) mimic. The C7-carboxamide forms two crucial hydrogen bonds with the backbone of Gly863 and Ser904 in the PARP-1 active site. The N2-linked phenyl group occupies a hydrophobic pocket.

-

Piperidine Moiety: The basic piperidine ring provides a key interaction with the phosphate-binding region of the active site, specifically interacting with the carboxylate of Glu988. This interaction significantly enhances potency.

-

Regiochemistry: The 2,7-disubstitution pattern on the indazole ring is critical. Moving the carboxamide to other positions or using the 1H-indazole isomer leads to a dramatic loss of activity, as the precise geometry required for optimal binding interactions is disrupted.

Quantitative Biological Data

Niraparib is a potent dual inhibitor of both PARP-1 and PARP-2, the primary enzymes involved in DNA single-strand break repair. Its efficacy is demonstrated by its low nanomolar inhibitory concentrations.

| Compound | Target | IC₅₀ (nM) | Cell-Based EC₅₀ (nM) | Reference(s) |

| Niraparib (MK-4827) | PARP-1 | 3.8 | 4 | [3][4] |

| PARP-2 | 2.1 | [3][4] |

The Target: PARP Inhibition and the Principle of Synthetic Lethality

Poly(ADP-ribose) polymerase (PARP) enzymes are critical components of the cell's DNA damage response (DDR).[11] They detect single-strand breaks (SSBs) in DNA and recruit other repair proteins to fix the damage.[12] PARP inhibitors exploit a concept known as synthetic lethality .[12][13]

In healthy cells, if SSBs are not repaired by PARP (e.g., due to inhibition), they can degrade into more lethal double-strand breaks (DSBs) during DNA replication. Healthy cells can still repair these DSBs using an alternative, high-fidelity pathway called Homologous Recombination (HR), which relies on functional BRCA1 and BRCA2 genes.[14]

However, many cancers, particularly certain ovarian and breast cancers, have mutations in their BRCA1 or BRCA2 genes, rendering their HR pathway deficient.[15] In these cancer cells, inhibiting PARP prevents SSB repair, leading to an accumulation of DSBs that the cell cannot fix. This overwhelming genomic instability triggers apoptosis and selective cancer cell death, while largely sparing healthy cells with functional HR pathways.[13][14] A further mechanism, known as "PARP trapping," where the inhibited PARP enzyme remains bound to DNA, also contributes significantly to cytotoxicity.[15]

Mechanism of Action Diagram

Caption: The principle of synthetic lethality with PARP inhibitors.

Experimental Protocol: In Vitro PARP1 Inhibition Assay (Fluorometric)

To quantify the inhibitory potential of compounds like Niraparib, a robust in vitro enzymatic assay is essential. The following is a self-validating protocol for a fluorometric PARP1 inhibition assay, adapted from commercially available kits and established methodologies.[16][17]

Assay Workflow Diagram

Caption: Workflow for a fluorometric PARP1 activity assay.

Detailed Assay Protocol

Materials:

-

96-well black, flat-bottom assay plate

-

Recombinant Human PARP1 enzyme

-

Activated DNA (for stimulating PARP1 activity)

-

PARP Assay Buffer

-

Substrate Mix: Histones and β-NAD+

-

Test Inhibitor (e.g., Niraparib) dissolved in DMSO, serially diluted

-

PARP Inhibitor Control (e.g., Olaparib or 3-Aminobenzamide)

-

Developer Reagent (contains nicotinamidase)

-

Fluorescence plate reader

Procedure:

-

Prepare Reagents: Thaw all reagents on ice. Prepare serial dilutions of the test inhibitor (e.g., Niraparib) in PARP Assay Buffer. A typical final concentration range for Niraparib would be 0.1 nM to 10 µM. Include a vehicle control (DMSO) and a positive inhibitor control.

-

Enzyme Addition: To each well of the 96-well plate, add 25 µL of PARP Assay Buffer. Add 5 µL of the serially diluted inhibitor or control. Finally, add 10 µL of the PARP1 enzyme/Activated DNA mixture.

-

Pre-incubation: Gently tap the plate to mix and incubate at room temperature for 15 minutes. This allows the inhibitor to bind to the enzyme before the reaction starts.

-

Reaction Initiation: Initiate the enzymatic reaction by adding 10 µL of the β-NAD+ solution to each well.

-

Reaction Incubation: Incubate the plate at 30 °C for 60 minutes, protected from light. During this time, active PARP1 will consume NAD+ to poly-ADP-ribosylate the histone substrate.

-

Signal Development: Stop the reaction and develop the signal by adding 50 µL of the Developer Reagent to each well. The developer contains nicotinamidase, which digests the unconsumed NAD+ to produce nicotinamide (NAM). The fluorescence of the NAM product is then measured.

-

Fluorescence Reading: Incubate for an additional 15 minutes at room temperature. Read the plate on a fluorescence plate reader at an excitation wavelength of ~428 nm and an emission wavelength of ~468 nm.

-

Data Analysis: The fluorescence signal is inversely proportional to PARP1 activity (high fluorescence = low PARP activity = high inhibition). Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Conclusion and Future Perspectives

This compound is a testament to the principle that a molecule's importance is not always defined by its intrinsic biological activity, but by its strategic value in a larger synthetic plan. It serves as a perfectly tailored precursor, enabling the efficient and regiocontrolled synthesis of the potent PARP inhibitor Niraparib. Understanding the synthesis and rationale behind such key intermediates is crucial for process chemists and medicinal chemists aiming to develop next-generation therapeutics. The continued success of indazole-based drugs like Niraparib ensures that this scaffold, and the clever chemical strategies used to functionalize it, will remain a central focus of innovation in the pursuit of new medicines for years to come.

References

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. austinpublishinggroup.com [austinpublishinggroup.com]

- 3. Niraparib | C19H20N4O | CID 24958200 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Discovery of 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): a novel oral poly(ADP-ribose)polymerase (PARP) inhibitor efficacious in BRCA-1 and -2 mutant tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pharmacological properties of indazole derivatives: recent developments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 2H-Indazole synthesis [organic-chemistry.org]

- 9. Development of a highly regioselective <i>N</i>-2 arylation of indazole carboxamides: Application toward the synthesis of MK-4827 (Niraparib) [morressier.com]

- 10. Niraparib synthesis - chemicalbook [chemicalbook.com]

- 11. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 12. What are PARP inhibitors and how do they work? [synapse.patsnap.com]

- 13. PARP Inhibitors Resistance: Mechanisms and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. What are PARP inhibitors? | MD Anderson Cancer Center [mdanderson.org]

- 15. drugtargetreview.com [drugtargetreview.com]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. benchchem.com [benchchem.com]

The Dawn of a Scaffold: A Technical Guide to the Discovery and History of Indazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

The indazole core, a bicyclic heteroaromatic system comprising a fused benzene and pyrazole ring, has risen to prominence as a "privileged scaffold" in modern medicinal chemistry.[1][2] Its remarkable structural and electronic properties have enabled the development of a wide array of therapeutic agents.[3] This technical guide provides an in-depth exploration of the historical origins of indazole derivatives, tracing their initial discovery, the evolution of their synthesis, and the key breakthroughs that cemented their role in contemporary drug discovery.

The Genesis: Discovery and Early Synthesis of the Indazole Core

The journey of the indazole ring system began in the late 19th century, with foundational work by pioneering chemists. While indazoles themselves are rare in nature, their synthetic accessibility opened the door to vast pharmacological exploration.[4]

Fischer's Foundational Synthesis (c. 1883)

The first synthesis of an indazole derivative is credited to the celebrated chemist Emil Fischer.[5] In his seminal work, Fischer did not prepare the parent indazole but rather an oxo-substituted derivative, indazolone, by heating ortho-hydrazinobenzoic acid, which underwent intramolecular condensation.[1][6] This reaction was a critical first step, demonstrating the feasibility of constructing this novel heterocyclic system.[1] At the same time, Fischer was also developing his famous Fischer Indole Synthesis, another cornerstone reaction in heterocyclic chemistry that involves the reaction of phenylhydrazine with aldehydes or ketones under acidic conditions.[7][8]

The Jacobson Indazole Synthesis

A significant advancement in indazole synthesis was the Jacobson reaction. This method involves the diazotization of o-toluidine followed by cyclization.[9] A more convenient modification of this reaction, which avoids the low solubility of o-benzotoluidide, uses N-acetyl-o-toluidine.[10] The N-acetyl compound is nitrosated, and the resulting N-nitroso derivative undergoes rearrangement and cyclization to form the indazole ring.[9] This method proved to be more efficient in terms of time and cost compared to earlier multi-step syntheses from anthranilic acid.[10]

The Evolution of Synthetic Strategies

Over the decades, chemists have developed a diverse toolkit of reactions to construct and functionalize the indazole core, moving from harsh classical conditions to milder, more efficient modern catalytic methods.[11][12]

Key synthetic strategies include:

-

Palladium-Catalyzed C-H Amination: This provides an efficient route to substituted 1H-indazoles through intramolecular C-H amination of aminohydrazones.[11]

-

[3+2] Cycloaddition Reactions: The reaction between arynes and diazo compounds is a powerful strategy for constructing the 1H-indazole ring system.[11][13]

-

Metal-Free Synthesis: Environmentally conscious, metal-free approaches have been developed, offering practical and greener alternatives to traditional metal-catalyzed methods.

-

Davis-Beirut Reaction: This reaction is a notable method for generating 2H-indazoles.[4]

Detailed Protocol: A Representative Jacobson-Style Indazole Synthesis

This protocol describes a common, scalable method for synthesizing the parent 1H-indazole, adapted from established procedures.[10] It relies on the cyclization of an N-nitroso intermediate derived from N-acetyl-o-toluidine.

Step 1: Acetylation of o-Toluidine

-

Slowly add o-toluidine (0.84 mol) to a mixture of glacial acetic acid (90 mL) and acetic anhydride (1.90 mol) in a two-necked flask.

-

Control the exothermic reaction by cooling the mixture in an ice bath.

Step 2: Nitrosation

-

While maintaining cooling, introduce a stream of nitrous gases (generated from NaNO₂ and a strong acid) into the reaction mixture to form the N-nitroso-o-acetotoluidide intermediate.

Step 3: Cyclization and Extraction

-

Pour the solution of the N-nitroso intermediate onto a mixture of ice and water and allow it to stand in an ice bath for 2 hours.

-

Extract the separated oil with benzene.

-

Wash the combined benzene extracts with ice water.

-

Allow the benzene solution to stand at room temperature. The decomposition of the nitroso compound proceeds with the evolution of nitrogen gas, leading to the formation of indazole.

Step 4: Isolation and Purification

-

After the reaction is complete, extract the benzene solution with hydrochloric acid.

-

Treat the combined acidic extracts with excess ammonia to precipitate the crude indazole.

-

Collect the solid by filtration, wash with water, and dry.

-

Purify the crude product by vacuum distillation to yield colorless 1H-indazole.

This self-validating protocol includes clear steps for reaction, extraction, and purification, ensuring the isolation of the desired product, which can be confirmed by melting point analysis and spectroscopy.

Synthetic Workflow Diagram

The following diagram illustrates the key stages of the Jacobson-style synthesis.

Caption: Workflow for a Jacobson-style Indazole Synthesis.

From Chemical Curiosity to Therapeutic Powerhouse

The indazole scaffold has become a cornerstone in medicinal chemistry, leading to the development of numerous FDA-approved drugs.[14][15] Its derivatives have demonstrated a vast range of pharmacological activities, including anti-cancer, anti-inflammatory, antimicrobial, and anti-HIV properties.[3][12][16]

A Timeline of Biological Discovery

-

Mid-20th Century: The discovery of the anti-inflammatory and analgesic properties of Benzydamine marked one of the earliest significant therapeutic applications of an indazole derivative.[1][4]

-

Late 20th Century: Granisetron , a selective 5-HT₃ receptor antagonist, was developed to prevent nausea and vomiting induced by cancer chemotherapy, showcasing the scaffold's utility in neurological applications.[15][17]

-

Early 21st Century: The true potential of indazoles in oncology was realized with the development of potent protein kinase inhibitors. This era saw the approval of several landmark drugs targeting angiogenesis and cell proliferation pathways.

Indazole-Containing Kinase Inhibitors in Oncology

Several indazole derivatives have been successfully developed as kinase inhibitors for cancer treatment.[14][18] These drugs often target key signaling pathways involved in tumor growth and angiogenesis.[19]

| Drug Name | Primary Target(s) | Key Indication(s) | FDA Approval Year (for first indication) |

| Pazopanib | VEGFR-1, -2, -3, PDGFR-α/β, c-Kit | Renal Cell Carcinoma, Soft Tissue Sarcoma | 2009[20][21] |

| Axitinib | VEGFR-1, -2, -3 | Renal Cell Carcinoma | 2012[22][23] |

| Entrectinib | TRKA/B/C, ROS1, ALK | NTRK fusion-positive solid tumors, ROS1-positive NSCLC | 2019[24][25] |

| Niraparib | PARP-1, PARP-2 | Ovarian, Fallopian Tube, Peritoneal Cancer | 2017[3] |

Mechanism of Action: Pazopanib and the VEGF Signaling Pathway

Pazopanib is a multi-targeted tyrosine kinase inhibitor that exerts its anti-cancer effects primarily by inhibiting angiogenesis—the formation of new blood vessels that tumors need to grow.[21][26] It potently blocks key receptors, including the Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs).[20][27]

When a ligand like VEGF binds to its receptor (VEGFR) on the surface of an endothelial cell, the receptor dimerizes and autophosphorylates, triggering a downstream cascade of signaling proteins (like PLCγ, PI3K, and MAPK).[27][28] This signaling promotes cell proliferation, migration, and survival, leading to new blood vessel formation. Pazopanib functions as an ATP-competitive inhibitor, binding to the intracellular kinase domain of VEGFR and preventing this initial phosphorylation step, thereby blocking the entire downstream signaling cascade.[28]

Caption: Pazopanib inhibits VEGFR signaling to block angiogenesis.

Conclusion and Future Perspectives

From its initial discovery in the 19th century to its current status as a privileged scaffold in drug development, the indazole ring system has had a remarkable journey. The development of robust synthetic methodologies has allowed chemists to explore its vast chemical space, leading to the discovery of potent modulators of various biological targets. The success of indazole-based kinase inhibitors in oncology has solidified its importance, and research continues to uncover new applications in areas ranging from neurodegenerative to cardiovascular diseases.[18][29] The continued exploration of this versatile scaffold promises to yield the next generation of innovative therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Indazole - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. caribjscitech.com [caribjscitech.com]

- 7. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 8. scispace.com [scispace.com]

- 9. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. benchchem.com [benchchem.com]

- 12. jocpr.com [jocpr.com]

- 13. Formation of an unexpected 3,3-diphenyl-3H-indazole through a facile intramolecular [2 + 3] cycloaddition of the diazo intermediate - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01147B [pubs.rsc.org]

- 15. Indazole Derivatives [bldpharm.com]

- 16. researchgate.net [researchgate.net]

- 17. austinpublishinggroup.com [austinpublishinggroup.com]

- 18. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 19. cancerresearchuk.org [cancerresearchuk.org]

- 20. The anti-tumour drug Pazopanib: Uses, Mechanism of action and Side effects_Chemicalbook [chemicalbook.com]

- 21. Pazopanib: a promising new agent in the treatment of soft tissue sarcomas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Axitinib - Wikipedia [en.wikipedia.org]

- 23. grokipedia.com [grokipedia.com]

- 24. cancercareontario.ca [cancercareontario.ca]

- 25. What is Entrectinib used for? [synapse.patsnap.com]

- 26. Pazopanib - Wikipedia [en.wikipedia.org]

- 27. What is the mechanism of Pazopanib Hydrochloride? [synapse.patsnap.com]

- 28. droracle.ai [droracle.ai]

- 29. Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note and Synthetic Protocol for 1-(2-Methyl-2H-indazol-7-yl)ethan-1-one

Abstract

This document provides a comprehensive guide for the synthesis of 1-(2-methyl-2H-indazol-7-yl)ethan-1-one, a key building block in medicinal chemistry and drug discovery. The protocol details a robust multi-step synthetic route, commencing with the regioselective methylation of a commercially available indazole precursor, followed by the introduction of the acetyl group. Each step is accompanied by in-depth explanations of the underlying chemical principles, reaction mechanisms, and critical experimental parameters. This guide is intended for researchers and scientists in the field of organic synthesis and drug development, offering a reliable and reproducible methodology for obtaining the target compound with high purity.

Introduction

Indazole derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core scaffold of numerous biologically active molecules.[1][2] The specific isomer, this compound, serves as a crucial intermediate in the synthesis of various pharmaceutical agents. The 2H-indazole tautomer, while often less thermodynamically stable than the 1H-isomer, offers unique structural and electronic properties that are leveraged in the design of targeted therapeutics.[2][3] The strategic placement of the methyl group at the N2 position and the acetyl group at the C7 position provides a versatile handle for further chemical modifications.

This application note outlines a validated synthetic pathway to access this important molecule, emphasizing experimental reproducibility and providing insights into the critical aspects of the synthesis, purification, and characterization processes.

Synthetic Strategy Overview

The synthesis of this compound is approached through a logical sequence of reactions. The overall workflow can be visualized as follows:

Caption: Overall synthetic workflow for this compound.

Part 1: Synthesis of 7-Bromo-2-methyl-2H-indazole

The initial step focuses on the regioselective methylation of 7-bromo-2H-indazole. The alkylation of indazoles can lead to a mixture of N1 and N2 isomers.[4] Achieving high selectivity for the desired N2-methylated product is crucial for the success of the overall synthesis. Under basic conditions, the methylation of indazoles often yields a mixture of N1 and N2 products. However, specific reaction conditions can favor the formation of the 2-methyl isomer.

Experimental Protocol

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Eq. |

| 7-Bromo-2H-indazole | 197.02 | 5.0 g | 25.4 | 1.0 |

| Sodium Hydride (60% in oil) | 24.00 | 1.12 g | 28.0 | 1.1 |

| Iodomethane | 141.94 | 1.74 mL | 28.0 | 1.1 |

| Anhydrous Tetrahydrofuran (THF) | - | 100 mL | - | - |

| Saturated aq. NH4Cl | - | 50 mL | - | - |

| Ethyl Acetate | - | 150 mL | - | - |

| Brine | - | 50 mL | - | - |

| Anhydrous Sodium Sulfate | - | - | - | - |

Procedure:

-

To a flame-dried 250 mL round-bottom flask under a nitrogen atmosphere, add 7-bromo-2H-indazole (5.0 g, 25.4 mmol).

-

Add anhydrous THF (100 mL) and cool the solution to 0 °C in an ice bath.

-

Carefully add sodium hydride (60% dispersion in mineral oil, 1.12 g, 28.0 mmol) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.

-

Allow the mixture to stir at 0 °C for 30 minutes.

-

Slowly add iodomethane (1.74 mL, 28.0 mmol) dropwise to the reaction mixture.

-

Remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture back to 0 °C and cautiously quench with saturated aqueous ammonium chloride solution (50 mL).

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude residue by column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to separate the N1 and N2 isomers and afford 7-bromo-2-methyl-2H-indazole as a solid.

Mechanistic Insights and Rationale

The methylation of indazole in the presence of a strong base like sodium hydride proceeds via the deprotonation of the indazole nitrogen to form the indazolide anion. This anion exists as a resonance hybrid with negative charge density on both N1 and N2. The subsequent alkylation with iodomethane can occur at either nitrogen. The ratio of N1 to N2 alkylation is influenced by factors such as the solvent, counter-ion, and the steric and electronic nature of the indazole ring. While N1-alkylation is often the thermodynamically favored product, careful control of reaction conditions can favor the kinetically controlled N2-alkylation.

Part 2: Synthesis of this compound

This final step involves the introduction of the acetyl group at the C7 position of the 2-methyl-2H-indazole ring. A common and effective method for this transformation is a metal-halogen exchange followed by acylation.

Experimental Protocol

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Eq. |

| 7-Bromo-2-methyl-2H-indazole | 211.05 | 4.0 g | 18.9 | 1.0 |

| n-Butyllithium (2.5 M in hexanes) | - | 8.3 mL | 20.8 | 1.1 |

| N,N-Dimethylacetamide (DMA) | 87.12 | 2.1 mL | 22.7 | 1.2 |

| Anhydrous Tetrahydrofuran (THF) | - | 80 mL | - | - |

| Saturated aq. NH4Cl | - | 50 mL | - | - |

| Ethyl Acetate | - | 100 mL | - | - |

| Brine | - | 30 mL | - | - |

| Anhydrous Sodium Sulfate | - | - | - | - |

Procedure:

-

In a flame-dried 250 mL round-bottom flask under a nitrogen atmosphere, dissolve 7-bromo-2-methyl-2H-indazole (4.0 g, 18.9 mmol) in anhydrous THF (80 mL).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (2.5 M in hexanes, 8.3 mL, 20.8 mmol) dropwise to the stirred solution, maintaining the temperature below -70 °C.

-

Stir the mixture at -78 °C for 1 hour to ensure complete metal-halogen exchange.

-

Add N,N-dimethylacetamide (2.1 mL, 22.7 mmol) dropwise to the reaction mixture at -78 °C.

-

Continue stirring at -78 °C for 1 hour, then allow the reaction to slowly warm to room temperature and stir for an additional 2 hours.

-

Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution (50 mL).

-

Extract the product with ethyl acetate (2 x 50 mL).

-

Combine the organic layers, wash with brine (30 mL), dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to yield this compound as a solid.

Mechanistic Insights and Rationale

This reaction proceeds via a lithium-halogen exchange, where the bromine atom at the C7 position is replaced by lithium using n-butyllithium at low temperatures. This generates a highly reactive organolithium species. The subsequent addition of an acylating agent, in this case, N,N-dimethylacetamide, leads to the formation of a tetrahedral intermediate which then collapses upon workup to yield the desired ketone. The use of very low temperatures (-78 °C) is critical to prevent side reactions and ensure the stability of the organolithium intermediate.

Characterization Data

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

| Technique | Expected Results |

| ¹H NMR | Characteristic peaks for the indazole ring protons, the N-methyl group, and the acetyl methyl group with appropriate chemical shifts and coupling constants. |

| ¹³C NMR | Resonances corresponding to all carbon atoms in the molecule, including the carbonyl carbon of the acetyl group. |

| Mass Spec. | Molecular ion peak corresponding to the calculated mass of C10H10N2O (m/z = 174.20).[5] |

| Melting Point | A sharp melting point range consistent with a pure compound. |

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low yield in methylation step | Incomplete deprotonation or reaction with residual water. | Ensure all glassware is thoroughly flame-dried and the reaction is performed under an inert atmosphere. Use fresh, high-quality sodium hydride. |

| Formation of N1-isomer | Reaction conditions favoring the thermodynamic product. | Maintain low temperatures during the addition of reagents and consider alternative methylating agents or solvent systems. |

| Incomplete metal-halogen exchange | Inactive n-butyllithium or presence of electrophilic impurities. | Titrate the n-butyllithium solution before use. Ensure the solvent is anhydrous and the starting material is pure. |

| Low yield in acylation step | Decomposition of the organolithium intermediate. | Maintain the reaction temperature strictly at -78 °C during the addition of n-butyllithium and the acylating agent. |

Safety Precautions

-

Sodium Hydride: Highly flammable and reacts violently with water. Handle in a fume hood under an inert atmosphere.

-

n-Butyllithium: Pyrophoric and corrosive. Handle with extreme care under an inert atmosphere using appropriate syringes and septa.

-

Iodomethane: Toxic and a suspected carcinogen. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

-

Solvents: Tetrahydrofuran and ethyl acetate are flammable. Use in a well-ventilated area away from ignition sources.

Always wear appropriate PPE, including safety glasses, lab coat, and gloves, when performing these procedures.

References

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. caribjscitech.com [caribjscitech.com]

- 3. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. calpaclab.com [calpaclab.com]

Introduction: The Indazole Scaffold and the Regioselectivity Challenge

An In-Depth Guide to the Regioselective N-Alkylation of 7-Substituted Indazoles

The indazole ring system is a cornerstone pharmacophore in modern medicinal chemistry, integral to a wide array of therapeutic agents, from anti-cancer drugs like Pazopanib to anti-inflammatory compounds.[1][2] The biological activity of these molecules is profoundly dictated by the substitution pattern on the indazole core, particularly on the nitrogen atoms. The direct N-alkylation of the indazole heterocycle presents a persistent synthetic challenge: the presence of two nucleophilic nitrogen atoms, N1 and N2, often leads to the formation of regioisomeric mixtures.[1][3][4] For drug development professionals, controlling this regioselectivity is not merely an academic exercise; it is a critical step that impacts yield, purification costs, and the viability of a synthetic route.

This guide provides a detailed exploration of the factors governing the N-alkylation of 7-substituted indazoles and offers robust protocols to selectively target either the N1 or N2 position. We will delve into the mechanistic principles that underpin these transformations, providing researchers with the knowledge to not only follow a protocol but to understand, troubleshoot, and adapt it.

The Mechanistic Dichotomy: Understanding N1 vs. N2 Selectivity

The outcome of an indazole alkylation reaction is a delicate balance between the inherent properties of the substrate and the external reaction conditions. The 1H-indazole tautomer is generally the more thermodynamically stable form compared to the 2H-tautomer.[1][2][3][5] This intrinsic stability can be leveraged to favor the formation of N1-alkylated products under conditions that permit thermodynamic equilibration.[3][6][7]

However, for 7-substituted indazoles, the dominant factor is often sterics. A substituent at the C7 position is spatially proximate to the N1 nitrogen, creating significant steric hindrance that shields it from the incoming electrophile. Consequently, the alkylating agent is preferentially directed to the more accessible N2 position. This effect is particularly pronounced with bulky C7 groups like nitro (-NO2) or carboxylate (-CO₂Me), which can lead to excellent N2 selectivity.[6][7][8][9]

The choice of base and solvent further complicates this interplay. Strong, non-coordinating bases like sodium hydride (NaH) in a non-polar solvent like tetrahydrofuran (THF) generate a localized indazole anion. In this environment, steric factors dominate, favoring kinetic attack at the N2 position for 7-substituted substrates.[6][7] Conversely, weaker bases like potassium carbonate (K₂CO₃) in polar aprotic solvents such as N,N-dimethylformamide (DMF) can result in an equilibrium between the N1 and N2 anions, potentially leading to mixtures or favoring the thermodynamically more stable N1 product if equilibration is possible.[3][4]

Strategic Protocols for Regioselective N-Alkylation

Protocol 1: High-Yield N2-Alkylation of 7-Nitroindazole (Kinetic Control)

This protocol leverages the strong steric directing effect of the C7-nitro group to achieve excellent selectivity for the N2 position. The use of sodium hydride in THF ensures rapid, irreversible deprotonation, locking the reaction into a kinetically controlled pathway where the less hindered N2 atom is the primary site of attack.[6][7][8]

Materials:

-

7-Nitro-1H-indazole

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous Tetrahydrofuran (THF)

-

Alkyl halide (e.g., Iodomethane, Benzyl bromide)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Step-by-Step Methodology:

-

Flask Preparation: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Argon or Nitrogen), add 7-nitro-1H-indazole (1.0 equiv).

-

Solvent Addition: Add anhydrous THF to dissolve the starting material (target concentration of 0.1-0.2 M).

-

Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add NaH (1.2 equiv, 60% dispersion) portion-wise. Causality: Adding NaH at 0 °C controls the initial exotherm and the rate of hydrogen gas evolution. Using a strong, non-nucleophilic base like NaH ensures complete and rapid formation of the indazolide anion, preventing side reactions.

-

Anion Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes. The solution will typically become a clear solution or a fine suspension.

-

Alkylation: Add the alkylating agent (1.1 equiv) dropwise to the suspension at room temperature.

-

Reaction Monitoring: Stir the reaction at room temperature. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Gentle heating (e.g., 40-50 °C) may be required for less reactive alkylating agents.

-

Quenching: Once the reaction is complete, cool the mixture back to 0 °C and cautiously quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution to neutralize any unreacted NaH.

-

Work-up: Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water. Separate the layers. Wash the organic layer sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel to isolate the pure N2-alkylated 7-nitroindazole.

Protocol 2: Triflic Acid-Catalyzed N2-Alkylation with Diazo Compounds

For substrates where standard methods may fail or for access to a broader range of alkyl groups, a modern, metal-free approach using triflic acid (TfOH) and diazo compounds provides exceptional N2-selectivity (often >99:1).[3][10] This method is highly efficient and demonstrates excellent functional group tolerance.[10]

Materials:

-

7-Substituted-1H-indazole

-

Diazo compound (e.g., Trimethylsilyldiazomethane, Ethyl diazoacetate)

-

Triflic acid (TfOH)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Step-by-Step Methodology:

-

Preparation: To a solution of the 7-substituted-1H-indazole (1.0 equiv) in anhydrous DCM, add the diazo compound (1.2 equiv) at 0 °C.

-

Catalyst Addition: Add a solution of triflic acid (0.1-0.2 equiv) in DCM dropwise to the reaction mixture at 0 °C. Causality: TfOH protonates the diazo compound, generating a highly electrophilic species that is attacked by the indazole. The N2-nitrogen is electronically more nucleophilic, and this inherent reactivity, combined with steric factors, leads to the high N2 selectivity observed.

-

Reaction: Stir the mixture at room temperature until the starting material is consumed (as monitored by TLC).

-

Work-up: Quench the reaction by adding a saturated aqueous solution of NaHCO₃. Extract the product with DCM.

-

Purification: Dry the combined organic layers, concentrate, and purify by column chromatography to yield the N2-alkylated product.

Data-Driven Insights: A Comparative Table

The regiochemical outcome is highly dependent on the interplay of the C7-substituent and the reaction conditions. The following table summarizes representative results from the literature.

| 7-Substituent | Alkylating Agent | Base / Conditions | Solvent | N1:N2 Ratio | Yield (%) | Reference |

| -NO₂ | n-Pentyl bromide | NaH | THF | 4:96 | 93 | [6][8][9] |

| -CO₂Me | n-Pentyl bromide | NaH | THF | <1:99 | 91 | [6][8][9] |

| -Br | Isobutyl bromide | K₂CO₃ | DMF | 58:42 | 72 (total) | [4] |

| -H | Ethyl Tosylate | Cs₂CO₃ | DMF | >99:1 | >90 | [3] |

| -NO₂ | Ethyl diazoacetate | TfOH (cat.) | DCM | 0:100 | 95 | [3][10] |

| -Cl | t-Butyl trichloroacetimidate | TfOH (cat.) | Dioxane | 0:100 | 91 | [11][12] |

Experimental Workflow Visualization

The general process for a base-mediated N-alkylation can be visualized as a clear, sequential workflow. This ensures reproducibility and helps in planning the experimental setup.

Conclusion